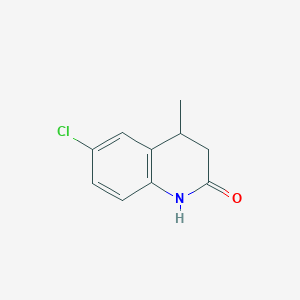

2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

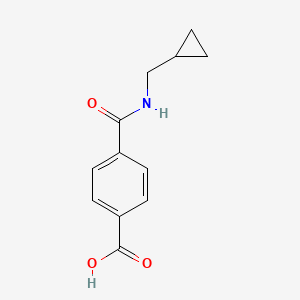

“2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl-” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound might be used in the synthesis of other complex molecules or as an intermediate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure of “2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl-” is not provided in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its boiling point, density, and pKa, can provide valuable information about its behavior under different conditions. Unfortunately, the specific physical and chemical properties of “2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl-” are not provided in the available resources .科学的研究の応用

Environmental Applications and Degradation Studies

Research has identified "2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl-" and its analogues as degradation products of methylquinolines in contaminated groundwater, with a particular focus on their formation under various redox conditions. A study by Reineke et al. (2008) highlighted the degradation of methyl- and hydroxy-methyl-substituted quinolines, including 2(1H)-quinolinone analogues, under sulfate-reducing conditions, revealing significant environmental persistence and transformation pathways. These findings are crucial for understanding pollutant behavior in tar oil-contaminated sites and developing remediation strategies (Reineke, Preiss, Elend, & Hollender, 2008).

Synthetic Chemistry and New Compounds Development

In synthetic chemistry, these compounds serve as intermediates for the synthesis of novel derivatives with potential applications in drug development and materials science. For instance, the synthesis of novel 4-pyrazolylquinolinone derivatives from 4-hydrazino-1-methyl-2(1H)quinolinone has been explored by Abass (2000), showcasing the versatility of quinolinone scaffolds in organic synthesis and the potential for discovering new biologically active compounds (Abass, 2000).

Medicinal Chemistry and Biological Activity

The "2(1H)-Quinolinone, 6-chloro-3,4-dihydro-4-methyl-" scaffold is also present in compounds with significant biological activities, including potential antitumor effects. Venet et al. (2003) described the development of a farnesyl protein transferase inhibitor, showcasing the importance of the quinolinone core in medicinal chemistry for cancer therapy (Venet, End, & Angibaud, 2003). Additionally, the synthesis and characterization of 4-hydroxy quinolinone derivatives as antioxidants in lubricating greases by Hussein, Ismail, and El-Adly (2016) highlight the compound's utility beyond pharmaceuticals, demonstrating its role in industrial applications (Hussein, Ismail, & El-Adly, 2016).

作用機序

Target of Action

It’s structurally similar to other quinoline derivatives, which are known to interact with various biological targets .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, including inhibition or activation of enzymes, interaction with cell receptors, and disruption of cell membrane integrity .

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways, including those involved in cell signaling, metabolism, and cell cycle regulation .

Pharmacokinetics

It’s known that the compound has a boiling point of 4988±450 °C and a density of 1384, which may influence its bioavailability .

Result of Action

Quinoline derivatives are known to have various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

Safety and Hazards

特性

IUPAC Name |

6-chloro-4-methyl-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-3,5-6H,4H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKBUVFYSCPEHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

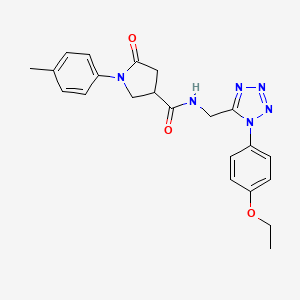

CC1CC(=O)NC2=C1C=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-iodobenzamide](/img/structure/B2809283.png)

![2-((1,4-diazepan-1-yl)methyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2809285.png)

![7-(3-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2809291.png)

![2-[(3-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B2809293.png)

![tert-Butyl 4-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2809296.png)

![2,2-dimethyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide](/img/structure/B2809299.png)